molecular formula C19H22N4 B5551159 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B5551159
M. Wt: 306.4 g/mol
InChI Key: XKNUMUZGULXVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(Pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a synthetic chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules characterized by an indole core functionalized with a piperazine moiety. The structural motif of incorporating a piperazine ring with a heteroaromatic system, such as pyridine, is a common and well-established strategy in the design of biologically active compounds . Similar structural frameworks have been extensively investigated for their potential to interact with central nervous system (CNS) targets . For instance, research on analogs like 3-[(4-phenylpiperazin-1-yl)methyl]indole has shown affinity for dopamine receptors (D2, D3, D4), indicating the relevance of this chemotype in neuroscience research . Furthermore, Mannich base derivatives containing indole and piperazine subunits have demonstrated a range of pharmacological effects in animal models, including potential analgesic and serotonergic activity, although the specific profile is highly dependent on the substituents on the piperazine ring . The presence of the 1H-indole group, as seen in related commercial compounds, further underscores the utility of this structure in drug discovery . As such, this compound serves as a versatile intermediate or reference standard for researchers exploring new ligands for various receptor classes, optimizing structure-activity relationships (SAR), and developing novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-6-19-18(5-1)17(13-21-19)15-23-10-8-22(9-11-23)14-16-4-3-7-20-12-16/h1-7,12-13,21H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNUMUZGULXVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the piperazine intermediate: This can be achieved by reacting pyridine-3-carboxaldehyde with piperazine under reductive amination conditions.

    Indole functionalization: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Coupling reaction: The final step involves coupling the piperazine intermediate with the indole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural features that allow for interactions with various biological targets. Key properties include:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including c-KIT, which is crucial in the treatment of certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis. Inhibiting c-KIT can prevent tumor growth driven by mutations in this receptor .
  • Neuropharmacological Effects : Its piperazine moiety suggests potential activity in modulating neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression. The pyridine group may enhance the lipophilicity of the molecule, facilitating blood-brain barrier penetration .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Cancer Treatment

A study demonstrated that derivatives of this compound effectively inhibited c-KIT activity in vitro and in vivo, leading to reduced tumor size in animal models of GIST. This research supports the potential use of 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole as a targeted therapy for patients with specific c-KIT mutations .

Neurological Disorders

Research has indicated that compounds similar to this compound exhibit anxiolytic effects in rodent models. These findings suggest that the compound may be effective in treating anxiety disorders by modulating serotonin levels .

Mechanism of Action

The mechanism of action of 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Flumatinib: Another tyrosine kinase inhibitor with similar structural features.

    Piperazine derivatives: Compounds containing the piperazine moiety, such as aripiprazole and quetiapine, used in psychiatric treatments.

Uniqueness

3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole is unique due to its specific combination of indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness compared to other similar compounds.

Biological Activity

The compound 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews available literature on its synthesis, biological evaluation, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁N₃, with a molecular weight of approximately 295.48 g/mol. The structural components include an indole ring, a piperazine moiety, and a pyridine derivative, which contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties through various mechanisms:

  • NAMPT Inhibition : Compounds related to this structure have been identified as inhibitors of nicotinamide adenine dinucleotide (NAD) biosynthesis via NAMPT inhibition. This pathway is crucial for cancer cell metabolism and proliferation .
  • Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The compound's piperazine structure suggests potential activity in modulating neurotransmitter systems:

  • Serotonin Receptor Agonism : Similar compounds have been studied for their ability to act as agonists at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety .

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Anticancer Properties : A study evaluated a series of piperazine derivatives for their anticancer activity against various cell lines. The results indicated that modifications to the piperazine ring significantly enhanced cytotoxicity against breast cancer cells .
  • Neuropharmacological Evaluation : Another investigation focused on the effects of piperazine-containing compounds on anxiety-like behaviors in animal models. The findings suggested that these compounds could reduce anxiety through serotonergic pathways .

Data Table of Biological Activities

Activity Mechanism Reference
AnticancerNAMPT inhibition leading to reduced NAD levels
Induction of ApoptosisActivation of caspases in cancer cells
Serotonin Receptor AgonismModulation of 5-HT1A receptor activity
NeuroprotectionPotential reduction in anxiety-like behaviors

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole with high purity?

The synthesis typically involves multi-step alkylation and coupling reactions. Key steps include:

  • Piperazine functionalization : Alkylation of the piperazine ring with pyridin-3-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyridinylmethyl group .
  • Indole coupling : Reaction of the functionalized piperazine with 1H-indole-3-carbaldehyde via reductive amination (e.g., NaBH₃CN in MeOH) to form the methylene bridge .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water) to achieve >95% purity. Reaction yields are highly dependent on solvent choice, temperature (60–80°C), and stoichiometric ratios .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the indole and piperazine rings. For example, the methylene bridge (–CH₂–) between piperazine and indole appears as a singlet at δ ~3.8–4.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₂N₄: 319.1918) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the indole moiety.
  • Moisture sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the methylene bridge.
  • Long-term stability : Periodic HPLC analysis (every 6 months) is recommended to monitor degradation products like oxidized indole derivatives .

Advanced Research Questions

Q. How do structural modifications to the piperazine or indole moieties influence binding affinity to dopamine or serotonin receptors?

Structure-activity relationship (SAR) studies reveal:

  • Piperazine substitutions : Replacing the pyridin-3-ylmethyl group with bulkier aryl groups (e.g., diphenylmethyl) reduces D2 receptor binding (IC₅₀ increases from 12 nM to >1 µM) due to steric hindrance .
  • Indole modifications : Adding electron-withdrawing groups (e.g., –NO₂) at the 5-position of indole enhances 5-HT2A receptor antagonism (IC₅₀: 8 nM vs. 25 nM for unmodified analogs) .
  • Methodological approach : Radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) using HEK293 cells expressing human receptors .

Q. What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic profiles of this compound?

  • Rodent models :
  • Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats followed by LC-MS/MS analysis of plasma (Tₘₐₓ: ~2 hr, bioavailability: 40–60%) .
  • Blood-brain barrier (BBB) penetration : Brain-to-plasma ratio >0.5 in C57BL/6 mice indicates CNS activity .
    • Behavioral assays : For CNS targets, use forced swim tests (antidepressant potential) or locomotor activity assays (D2 modulation) .

Q. How can computational methods predict off-target interactions or metabolic pathways for this compound?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) and predict metabolic sites (e.g., N-demethylation of piperazine) .
  • Machine learning : ADMET Predictor™ or SwissADME to estimate clearance rates, hERG inhibition risk, and solubility (LogP: ~2.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.